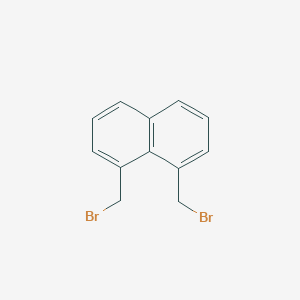

1,5-Bis(bromomethyl)naphthalene

Übersicht

Beschreibung

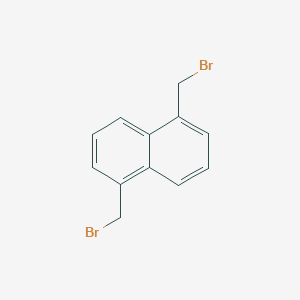

1,5-Bis(bromomethyl)naphthalene is a chemical compound with the CAS Number: 21646-18-4 . It has a molecular weight of 314.02 and is solid in its physical form .

Synthesis Analysis

The synthesis of 2.2naphthalenoparacyclophane-1,13-diene has been described in four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol . This process involves the use of 2,6-dioctyloxynaphthalene and benzene moieties .Molecular Structure Analysis

The IUPAC name for 1,5-Bis(bromomethyl)naphthalene is the same as its common name . The InChI code for this compound is 1SWissenschaftliche Forschungsanwendungen

Organic Synthesis

1,5-Bis(bromomethyl)naphthalene is often used as an intermediate in organic synthesis . It can be used to create a variety of other compounds, which can then be used in further reactions.

Pharmaceutical Applications

This compound also finds use in the pharmaceutical industry . It can be used in the synthesis of various drugs and medicines.

Study of Naphthalene Ring Distortion

A study has been conducted on the distortion of a naphthalene ring using steric repulsion between peri-substituents at the 1- and 8-positions . The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .

Synthesis of Unusual α-Amino Acid Derivatives

1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .

Two-Photon Chemistry

The two-photon chemistry of 1,8-bis(bromomethyl)naphthalene has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .

Non-Electronic Activation of Naphthalene

The distortions caused by the introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene should non-electronically activate the naphthalene framework . This could potentially open up new avenues for the reactivity of naphthalene.

Wirkmechanismus

Biochemical Pathways

There is currently no documented information on the specific biochemical pathways affected by 1,5-BMN. . This suggests that 1,5-BMN could potentially interact with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

For instance, 1,5-BMN is likely a solid at room temperature due to its high molecular weight . It is expected to be slightly soluble in organic solvents due to the aromatic core and hydrophobic character of the molecule. These properties could influence the compound’s absorption and distribution in the body.

Eigenschaften

IUPAC Name |

1,5-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495135 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(bromomethyl)naphthalene | |

CAS RN |

21646-18-4 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,5-bis(bromomethyl)naphthalene in the synthesis of the naphthalenoparacyclophane-1,13-diene?

A1: 1,5-bis(bromomethyl)naphthalene serves as a key starting material in the synthesis of naphthalenoparacyclophane-1,13-diene. The research paper states that the cyclophane is synthesized "in four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol" []. While the specific reaction details aren't provided in the abstract, it's likely that the bromomethyl groups act as electrophilic sites, allowing for a cyclization reaction with the 1,4-benzenedimethanethiol to form the cyclophane structure.

Q2: The abstract mentions that the synthesized naphthalenoparacyclophanediene has potential applications in various fields. Does the structure of 1,5-bis(bromomethyl)naphthalene influence these potential applications?

A2: While 1,5-bis(bromomethyl)naphthalene itself is not directly responsible for the potential applications of the final cyclophanediene, its structure dictates the position of the naphthalene moiety within the final molecule. This positioning directly influences the strain energy and electronic properties of the cyclophanediene []. Therefore, the structure of 1,5-bis(bromomethyl)naphthalene plays a crucial role in defining the final structure and, consequently, the potential applications of the synthesized naphthalenoparacyclophane-1,13-diene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.